1-Iodocyclohexene

Catalog No.
S1512998
CAS No.
17497-53-9
M.F
C6H9I
M. Wt
208.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodocyclohexene

CAS Number

17497-53-9

Product Name

1-Iodocyclohexene

IUPAC Name

1-iodocyclohexene

Molecular Formula

C6H9I

Molecular Weight

208.04 g/mol

InChI

InChI=1S/C6H9I/c7-6-4-2-1-3-5-6/h4H,1-3,5H2

InChI Key

CAROGICRCNKEOD-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)I

Canonical SMILES

C1CCC(=CC1)I

1-Iodocyclohexene is a cyclic vinyl iodide (C6H9I, MW: 208.04 g/mol) widely utilized as a premium electrophilic building block in synthetic organic chemistry and active pharmaceutical ingredient (API) manufacturing [1]. Characterized by a highly polarized and relatively weak carbon-iodine (C-I) bond, it serves as an optimal substrate for palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Negishi protocols [2]. For procurement teams and process chemists, 1-iodocyclohexene offers a distinct processability advantage by enabling lower catalytic loadings, milder reaction temperatures, and shorter cycle times compared to its bromide or chloride analogs, making it a critical raw material for the reproducible synthesis of functionalized cyclohexene derivatives and complex natural products [3].

Attempting to substitute 1-iodocyclohexene with cheaper analogs like 1-bromocyclohexene or cyclohexenyl triflate frequently introduces severe process liabilities [1]. The carbon-bromine bond in 1-bromocyclohexene possesses a significantly higher bond dissociation energy, which drastically slows the oxidative addition step—the rate-determining phase in palladium-catalyzed cycles [2]. This kinetic bottleneck forces manufacturers to employ elevated temperatures, extended reaction times, or expensive proprietary ligands to achieve comparable conversions, thereby negating any initial raw material cost savings. Furthermore, while cyclohexenyl triflates offer high reactivity, they suffer from inherent hydrolytic instability, complicating storage, handling, and aqueous workups [3]. 1-Iodocyclohexene uniquely balances superior bench stability with elite electrophilic reactivity, ensuring high-fidelity stereoretention and reproducible yields without requiring forcing conditions.

High-Yield Copper-Catalyzed C-N Bond Formation (Amidation)

For the synthesis of complex enamides, 1-iodocyclohexene exhibits exceptional reactivity in copper-catalyzed C-N cross-couplings. When reacted with 2-pyrrolidinone using a CuI/N,N-dimethylglycine catalyst system in dioxane, 1-iodocyclohexene delivers the corresponding enamide in an 85% isolated yield at 80 °C [1]. In contrast, attempting comparable Ullmann-type couplings with less reactive vinyl bromides typically results in significantly lower yields or requires harsher bases and higher temperatures (>110 °C) to force the reaction, which can lead to substrate degradation and increased purification costs.

Evidence DimensionIsolated yield of enamide product
Target Compound Data85% yield at 80 °C
Comparator Or BaselineVinyl bromides (typically require >110 °C for viable yields)
Quantified Difference85% yield achieved at a 30 °C lower temperature threshold
ConditionsCuI (10 mol%), N,N-dimethylglycine HCl, Cs2CO3, dioxane, 80 °C, 12 h

Achieving high-yielding amidation at moderate temperatures is critical for synthesizing pharmaceutical precursors without generating intractable tarry byproducts.

Negishi Cross-Coupling Compatibility with Sensitive Zincates

1-Iodocyclohexene serves as a highly reliable electrophile in Negishi cross-couplings involving complex, sensitive organozinc reagents. In the synthesis of natural product precursors (e.g., Pelargonium sidoides derivatives), transmetalation of a sterically hindered TMP-magnesiated intermediate with ZnCl2, followed by coupling with (E)-1-iodocyclohexene, cleanly affords the desired target in 83% yield[1]. Utilizing cyclohexenyl triflate in such multi-step metalation sequences introduces a severe risk of hydrolytic degradation or elimination during the transmetalation phase. The robust bench stability of the C-I bond in 1-iodocyclohexene ensures predictable, high-yielding C-C bond formation without the handling liabilities of triflates.

Evidence DimensionCross-coupling yield with complex organozinc reagents
Target Compound Data83% isolated yield
Comparator Or BaselineCyclohexenyl triflate (prone to hydrolytic degradation during transmetalation)
Quantified Difference83% reliable yield vs. variable/lower yields due to triflate instability
ConditionsNegishi coupling following TMP-directed metalation and ZnCl2 transmetalation

Predictable reactivity with sensitive organometallics is essential for late-stage functionalization in API synthesis, where raw material failure is extremely costly.

Selective Carbonylative Cross-Coupling for Alkenyl Ketone Synthesis

1-Iodocyclohexene demonstrates elite precursor suitability in palladium-catalyzed carbonylative cross-coupling reactions. When reacted with arylboronic acids under a carbon monoxide atmosphere, 1-iodocyclohexene selectively yields the corresponding alkenyl ketones [1]. The highly polarized C-I bond facilitates rapid oxidative addition, a critical requirement for preventing competitive direct non-carbonylative Suzuki coupling. In contrast, utilizing 1-bromocyclohexene in analogous carbonylative protocols often results in sluggish CO insertion and a higher proportion of direct cross-coupling byproducts, necessitating higher CO pressures and specialized ligands to achieve comparable chemoselectivity.

Evidence DimensionChemoselectivity for carbonylative vs. direct cross-coupling
Target Compound DataHigh selectivity for alkenyl ketones under standard CO pressure
Comparator Or Baseline1-Bromocyclohexene (prone to direct coupling byproducts)
Quantified DifferenceSuperior chemoselectivity profile requiring lower CO pressures
ConditionsPd-catalyzed coupling with arylboronic acids under CO atmosphere

High chemoselectivity reduces the need for complex downstream purification and minimizes the consumption of expensive boronic acid starting materials.

Stereospecific Cross-Coupling with Complete Retention of Configuration

In advanced cross-coupling applications requiring strict stereocontrol, 1-iodocyclohexene proves to be an optimal substrate. When coupled with alpha-(thiocarbamoyl)organostannanes using a CuTC promoter at ambient temperature, 1-iodocyclohexene reacts smoothly with complete retention of configuration at the stereocenters [1]. The superior leaving group ability of the iodide compared to a bromide ensures that the transmetalation and reductive elimination steps occur rapidly at room temperature. Forcing less reactive halides to couple often requires thermal activation that risks stereochemical scrambling or alkene isomerization, making the iodide the strictly preferred choice for stereospecific procurement.

Evidence DimensionStereochemical fidelity and reaction temperature
Target Compound DataComplete retention of configuration at ambient temperature
Comparator Or Baseline1-Bromocyclohexene (requires heating, risking stereochemical erosion)
Quantified Difference100% stereoretention without thermal activation
ConditionsCuTC-promoted cross-coupling with scalemic alpha-hydroxystannanes in THF at RT

Absolute stereocontrol is a strict regulatory requirement in pharmaceutical manufacturing, making the highly reactive iodide the preferred procurement choice for chiral syntheses.

Late-Stage API Functionalization via Cross-Coupling

Due to its low activation energy for oxidative addition, 1-iodocyclohexene is the optimal choice for introducing a cyclohexenyl moiety into complex, thermally sensitive pharmaceutical intermediates. It allows coupling to proceed at mild temperatures, minimizing degradation and maximizing batch yield [1].

Synthesis of Complex Enamides and Anticonvulsant Precursors

Leveraging its high reactivity in CuI-catalyzed C-N bond formation, this compound is ideal for synthesizing cyclic enamides, which is highly relevant for discovery chemistry programs targeting novel CNS-active libraries [2].

Natural Product Total Synthesis (Negishi Protocols)

1-Iodocyclohexene's stability and predictable reactivity with highly functionalized organozinc reagents make it a superior alternative to cyclohexenyl triflates in the total synthesis of natural products, where hydrolytic stability during transmetalation is critical [3].

XLogP3

2.7

Wikipedia

1-Iodocyclohexene

Dates

Last modified: 04-14-2024

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